Cabergoline-d5
CAS No.: 1426173-20-7
Cat. No.: VC0019798
Molecular Formula: C₂₆H₃₂D₅N₅O₂
Molecular Weight: 456.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1426173-20-7 |
---|---|
Molecular Formula | C₂₆H₃₂D₅N₅O₂ |
Molecular Weight | 456.64 |
IUPAC Name | (6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 |
SMILES | CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Introduction
Chemical Identity and Structure
Cabergoline-d5 represents a modified version of cabergoline, an ergot-derived dopamine receptor agonist. The compound's structure features deuterium atoms strategically incorporated into the allyl group, creating a distinct mass spectrometric profile while preserving the pharmacological characteristics of the parent compound .
Nomenclature and Identification
Cabergoline-d5 is identified through various systematic names and identifiers that reflect its chemical structure and deuteration pattern:
Structural Characteristics
The molecular structure of cabergoline-d5 features the ergoline scaffold characteristic of the parent compound with deuterium labeling specifically located at the allyl substituent:
Physical and Chemical Properties
Cabergoline-d5 exhibits physical and chemical properties that are largely similar to the parent compound cabergoline, with some distinct characteristics related to its deuterium incorporation.
Physical Properties
The physical characteristics of cabergoline-d5 are important considerations for its handling, storage, and application in analytical processes:
Property | Value |
---|---|
Physical Appearance | Off-white to pale yellow solid |
Melting Point | 60-64°C |
Solubility | Soluble in chloroform and methanol |
Stability | Hygroscopic, requires storage under inert atmosphere |
Chemical Reactivity and Stability
Due to its deuterium labeling, cabergoline-d5 demonstrates specific chemical behaviors that are relevant to its applications:
Synthesis and Production
The production of cabergoline-d5 involves specialized techniques for deuterium incorporation while maintaining the structural integrity and stereochemical configuration of the parent compound.
Quality Control and Characterization
Cabergoline-d5 as a reference standard undergoes rigorous quality control measures:
Applications and Significance
Cabergoline-d5 serves important functions in several fields, particularly pharmaceutical analysis and research.
Analytical Applications
The primary utility of cabergoline-d5 lies in its role as an internal standard for quantitative analysis:
-
Pharmaceutical Quality Control: Enables precise quantification of cabergoline in pharmaceutical formulations
-
Bioanalytical Methods: Functions as an internal standard in LC-MS/MS methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical research
-
Metabolite Identification: Facilitates identification and quantification of cabergoline metabolites in biological samples
Research Applications
Beyond analytical uses, cabergoline-d5 supports several research applications:
-
Metabolic Studies: Helps trace the metabolic pathways of cabergoline in biological systems
-
Pharmacokinetic Research: Enables accurate determination of cabergoline levels in complex biological matrices
-
Reference Standard: Serves as a calibration material for developing and validating analytical methods
Relationship to Parent Compound Cabergoline
Understanding the parent compound provides valuable context for appreciating the significance and applications of cabergoline-d5.
Pharmacological Properties of Cabergoline
Cabergoline is a potent dopamine receptor agonist with several clinical applications:
Metabolism and Pharmacokinetics
The metabolic profile of cabergoline provides insights relevant to the analytical applications of cabergoline-d5:
-
Absorption: Undergoes first-pass metabolism, though absolute bioavailability is unknown
-
Protein Binding: Moderately bound (40-42%) to human plasma proteins
-
Metabolism: Extensively metabolized, primarily via hydrolysis of the acylurea bond; CYP450-mediated metabolism appears minimal
-
Elimination: Primarily excreted in feces (60%) with lesser urinary excretion (22%); less than 4% excreted unchanged in urine
Emerging Research and Applications
Recent research has explored novel applications and effects of cabergoline that may influence future analytical needs involving cabergoline-d5.
Metabolic Effects
Recent studies have investigated cabergoline's effects on glucose metabolism:
-
Prediabetes Management: Twice-weekly cabergoline demonstrated significant improvements in glucose metabolism in prediabetic individuals
-
Glucose Homeostasis: Significant reductions observed in both fasting plasma glucose (P=0.004) and 2-hour plasma glucose (P=0.01) after cabergoline treatment
-
Beta-cell Function: Improved beta-cell function (P=0.03) and reduced insulin resistance (P=0.04) compared to placebo
These emerging applications may drive increased analytical demands for sensitive and specific quantification methods utilizing cabergoline-d5 as an internal standard.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume